molecular formula C15H13BrN6O B11140619 5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11140619
M. Wt: 373.21 g/mol
InChI Key: SHVJZHQNBMLUBX-UHFFFAOYSA-N
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Description

This compound features a benzamide core with three key substituents:

  • 5-Bromo group: A halogen known to enhance lipophilicity and influence electronic properties.
  • 1H-1,2,3,4-Tetraazol-1-yl group at position 2: A nitrogen-rich heterocycle contributing to hydrogen bonding and dipole interactions.
  • N-[2-(4-Pyridyl)ethyl] side chain: A pyridine-containing moiety that may enhance solubility and target binding via aromatic interactions.

Properties

Molecular Formula

C15H13BrN6O

Molecular Weight

373.21 g/mol

IUPAC Name

5-bromo-N-(2-pyridin-4-ylethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13BrN6O/c16-12-1-2-14(22-10-19-20-21-22)13(9-12)15(23)18-8-5-11-3-6-17-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,18,23)

InChI Key

SHVJZHQNBMLUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCC2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a brominated benzamide precursor, which undergoes a series of reactions to introduce the pyridyl and tetraazolyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 5-Fluoro-N-[2-(4-Pyridyl)ethyl]-2-(1H-1,2,3,4-Tetraazol-1-yl)Benzamide (PubChem, ): Key Difference: Fluorine (F) replaces bromine (Br) at position 3. Bromine’s larger size could enhance lipophilicity and prolong half-life [2].

Heterocycle-Modified Analogs

Compounds from exhibit structural variations in the heterocyclic substituents and side chains:

Compound ID Heterocycle (Position 2) Side Chain Reported Activity
15 (2-Thienylmethyl)thio 2-[(3-Cyano-2-pyridinyl)amino]ethyl Cancer, viral infections
20 [(5-Methyl-3-isoxazolyl)methyl]thio 2-[(2-Nitrophenyl)amino]ethyl Thrombotic events
45 [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio 2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl Not specified

Comparison with Target Compound :

  • The target’s tetraazole group offers more hydrogen-bonding sites compared to thioether-linked heterocycles (e.g., thienyl, isoxazolyl). This may enhance interactions with polar residues in biological targets.
  • Thioether groups (e.g., in Compounds 15, 20) introduce sulfur atoms, which can influence redox properties and metabolic pathways [1].

Side Chain Variations

  • Pyridyl vs. Nitrophenyl groups (e.g., Compound 20) may confer electron-withdrawing effects, altering electronic density and reactivity [1].

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine’s larger size may improve hydrophobic binding in target pockets compared to fluorine.
  • Heterocycle Role : Tetraazoles’ polarity contrasts with thioethers’ lipophilicity, suggesting divergent pharmacokinetic profiles.

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